N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide
Description
N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a benzamide moiety
Properties
IUPAC Name |
N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-13-4-2-3-5-15(13)18(24)20-11-17(23)22-8-6-14(7-9-22)16-10-19-12-21-16/h2-5,10,12,14H,6-9,11H2,1H3,(H,19,21)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRCDUSRNKUSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N2CCC(CC2)C3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with a benzamide derivative.
Imidazole Ring Formation: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the imidazole and piperidine intermediates with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperidine rings using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The piperidine ring may contribute to the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]benzamide: Lacks the methyl group on the benzamide moiety.
N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
